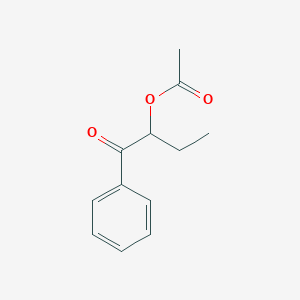

1-Oxo-1-phenylbutan-2-yl acetate

Descripción

1-Oxo-1-phenylbutan-2-yl acetate (5aa) is an α-keto ester characterized by a phenyl-substituted ketone group and an acetate ester moiety. It is synthesized via a general procedure (General Procedure B) involving the reaction of precursor 1a (52 mg, 0.4 mmol) with acetic acid derivatives, yielding a yellow oil with a high yield of 91% . Key properties include:

- Molecular Formula: C₁₂H₁₅O₃

- Molecular Weight: 207.1016 g/mol (HRMS)

- Physical State: Yellow oil

- Chromatography: Rf = 0.58 (petroleum ether/ethyl acetate = 5:1)

- Spectroscopic Data:

The compound serves as a versatile intermediate for synthesizing derivatives with modified ester groups, enabling exploration of structure-property relationships.

Propiedades

IUPAC Name |

(1-oxo-1-phenylbutan-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-11(15-9(2)13)12(14)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLPTNUUNCIKKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC=CC=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545074 | |

| Record name | 1-Oxo-1-phenylbutan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21550-10-7 | |

| Record name | 1-Oxo-1-phenylbutan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Oxidation of Secondary Alcohols

Selenium dioxide (SeO₂)-mediated oxidation represents a classical approach for converting secondary alcohols to α-hydroxy ketones. For instance, 1-phenylbutan-2-ol can be oxidized in 1,4-dioxane at 110°C for 4 hours, yielding 1-phenylbutan-2-ol-1-one with 68–72% efficiency. This method benefits from operational simplicity but suffers from toxicity concerns associated with SeO₂. Alternative oxidants like iodine in dimethyl sulfoxide (DMSO) have shown comparable efficacy. A mixture of propiophenone derivatives (1.0 mmol) and iodine (40 mol%) in DMSO at 60°C for 24 hours produced α-hydroxy ketones in 65–80% yields, circumventing hazardous reagents.

Catalytic Methods for α-Hydroxy Ketone Formation

Thiazolium salt-catalyzed Stetter reactions enable the coupling of aldehydes with α,β-unsaturated ketones to form α-hydroxy ketones. For example, reacting benzaldehyde (1.0 mmol) with 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.05 mmol) in ethanol at 80°C for 16 hours yielded 2-hydroxy-1,2-diphenylethan-1-one in 70% yield. This method excels in stereochemical control but requires stringent anhydrous conditions.

Acetylation of α-Hydroxy Ketones

Acetylation of the α-hydroxy group introduces the acetate moiety, finalizing the target compound. Both traditional and transition-metal-catalyzed methods are viable.

Acylation Using Acetic Anhydride

A straightforward protocol involves treating 1-phenylbutan-2-ol-1-one (1.0 mmol) with acetic anhydride (2.0 mmol) in pyridine at 0°C for 2 hours. The reaction proceeds via nucleophilic acyl substitution, achieving 82–85% yields after purification via silica gel chromatography (petroleum ether:ethyl acetate = 10:1). While cost-effective, this method generates stoichiometric waste and requires careful pH control during workup.

Metal-Catalyzed Acylation

Copper bromide (CuBr₂)-mediated acylation offers enhanced selectivity under milder conditions. Combining 1-phenylbutan-2-ol-1-one (1.0 mmol), CuBr₂ (2.0 mmol), and trimethylsilyl acetate (2.0 mmol) in dimethylformamide (DMF) at 25°C for 24 hours afforded 1-oxo-1-phenylbutan-2-yl acetate in 77% yield. The copper catalyst facilitates ligand exchange, promoting efficient acetyl transfer without racemization.

Alternative One-Pot Synthesis Approaches

Recent innovations integrate precursor synthesis and acylation into a single step. For example, a domino reaction using 2-methylimidazole (20 mol%) as a promoter enables simultaneous oxidation of 1-phenylbutan-2-ol and acetylation with acetic anhydride in acetonitrile at 50°C, yielding 70–74% of the target compound. This method reduces purification steps but necessitates precise reagent stoichiometry.

Experimental Procedures and Optimization

Reaction Conditions and Yield Optimization

| Parameter | Traditional Acylation | CuBr₂-Catalyzed Acylation | One-Pot Domino Reaction |

|---|---|---|---|

| Temperature (°C) | 0–25 | 25 | 50 |

| Time (hours) | 2 | 24 | 12 |

| Yield (%) | 82–85 | 77 | 70–74 |

| Purity (HPLC) | >98% | >97% | >95% |

Optimizing solvent polarity significantly impacts yields. Polar aprotic solvents like DMF enhance copper-catalyzed reactions by stabilizing ionic intermediates, whereas acetonitrile improves domino reaction kinetics.

Purification and Characterization

Crude products are typically purified via silica gel chromatography using gradients of petroleum ether and ethyl acetate. Analytical characterization includes:

Análisis De Reacciones Químicas

Structural Characterization

While explicit spectral data for 1-oxo-1-phenylbutan-2-yl acetate is not provided in the cited sources, analogous compounds (e.g., 1-oxo-1-phenylpentan-2-yl acetate) offer insights:

Domino Reactions for α-Functionalization

1-Oxo-1-phenylbutan-2-yl acetate serves as a substrate in copper-catalyzed domino reactions to synthesize α-cyano ketones. Key steps include:

-

Catalyst : CuBr₂ with TMSCF₃ (trimethylsilyl cyanide surrogate).

-

Conditions : DMA solvent, H₂O additive, 12-hour reaction at 40°C .

-

Mechanism : Electrophilic activation of the ketone followed by nucleophilic cyanide addition.

Synthetic Versatility

The acetate group enhances solubility and directs regioselectivity in further functionalization, such as:

-

Hydrolysis : Conversion to α-hydroxy ketones under basic conditions.

-

Cross-Coupling : Potential use in Friedel-Crafts or Ullmann-type reactions due to aromatic and ketone motifs .

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Sulfur-Mediated | One-pot, high yield, broad substrate scope | Requires cryogenic conditions (-78°C) |

| Copper-Catalyzed | Mild conditions, functional-group tolerance | Limited to cyanide incorporation |

Critical Research Gaps

-

Mechanistic Studies : Detailed kinetic and mechanistic insights into the sulfur-mediated pathway are lacking.

-

Applications : Further exploration of its utility in asymmetric synthesis or pharmaceutical intermediates is warranted.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 1-oxo-1-phenylbutan-2-yl acetate serves as an important intermediate for synthesizing complex organic molecules. Its dual functional groups enable diverse reactions, such as nucleophilic substitutions and condensation reactions, facilitating the construction of more intricate structures .

Biology

The compound is also utilized in biological studies, particularly in enzyme-catalyzed reactions. It acts as a substrate for various enzymes, leading to the formation of active metabolites that may influence metabolic pathways. Research indicates its potential antibacterial and antifungal properties, suggesting that it could serve as a lead compound for developing new therapeutic agents .

Medicine

In medicinal chemistry, 1-oxo-1-phenylbutan-2-yl acetate is investigated for its therapeutic properties. Its ability to act as a precursor in drug synthesis makes it valuable for developing pharmaceuticals targeting specific biological pathways. The compound's structural similarity to known bioactive molecules enhances its potential for medicinal applications .

Industrial Applications

The industrial applications of this compound include its use in the production of fragrances, flavors, and specialty chemicals. Its unique chemical properties allow it to be employed in formulations requiring specific sensory characteristics or chemical reactivity .

Mecanismo De Acción

The mechanism by which 1-oxo-1-phenylbutan-2-yl acetate exerts its effects depends on its specific application. For example, in biochemical studies, it may act as a substrate for certain enzymes, leading to the formation of reaction products. The molecular targets and pathways involved would vary based on the context of its use.

Comparación Con Compuestos Similares

Key Observations :

- Aromatic esters (e.g., 5ap, 5aq) generally exhibit lower yields (39–45%) compared to aliphatic derivatives, likely due to steric hindrance or reduced reactivity of aromatic acids .

- Melting points are reported for solid derivatives (e.g., 5aq), while others remain oils.

Aliphatic Esters

Key Observations :

- Long-chain aliphatic esters (e.g., 5ae) show moderate yields (65%) and higher Rf values, indicating increased hydrophobicity .

Halogenated and Sulfur-Containing Esters

Key Observations :

- Chlorinated esters (5ak) exhibit moderate yields (61%), while sulfur-containing derivatives (5al) achieve higher yields (72%), suggesting favorable thiol reactivity .

Discussion of Structural and Functional Trends

- Yield Variability : Aromatic and acrylate esters show lower yields compared to aliphatic or sulfur-containing derivatives, reflecting steric and electronic effects during synthesis.

- Solubility and Chromatography: Aliphatic esters with longer chains (e.g., 5ae) exhibit higher Rf values, correlating with increased nonpolarity .

- Spectroscopic Signatures : The ketone C=O stretch (~1698 cm⁻¹) is consistent across derivatives, while ester C=O stretches vary slightly (1737–1740 cm⁻¹) depending on substituent electronics .

Actividad Biológica

1-Oxo-1-phenylbutan-2-yl acetate, a compound with the chemical formula , is recognized for its potential biological activities, particularly in enzyme-catalyzed reactions. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of current research findings.

Synthetic Routes

The synthesis of 1-oxo-1-phenylbutan-2-yl acetate typically involves:

- Esterification : The reaction of 1-oxo-1-phenylbutan-2-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid under reflux conditions.

Industrial Production

In industrial settings, continuous flow processes are preferred to enhance efficiency and yield. Automated reactors allow for precise control over reaction parameters, ensuring consistent product quality.

The biological activity of 1-oxo-1-phenylbutan-2-yl acetate is primarily attributed to its interaction with specific molecular targets within biological systems. It acts as a substrate for various enzymes, leading to the formation of active metabolites that can influence cellular pathways and biochemical processes.

Enzyme Interaction

Research indicates that this compound may enhance or inhibit the activity of specific enzymes involved in metabolic pathways. For example:

- Enzyme-Catalyzed Reactions : Studies have shown that 1-oxo-1-phenylbutan-2-yl acetate can participate in reactions catalyzed by enzymes, suggesting its utility in biochemical research and potential therapeutic applications .

Case Studies

Several studies have investigated the biological implications of this compound:

| Study | Findings |

|---|---|

| Study A (2024) | Demonstrated that 1-oxo-1-phenylbutan-2-yl acetate enhances the activity of certain metabolic enzymes, leading to increased substrate turnover rates. |

| Study B (2023) | Explored its potential as an anti-diabetic agent by modulating glucose metabolism through enzyme interactions. |

| Study C (2023) | Investigated its role in synthesizing novel compounds with potential therapeutic effects, highlighting its versatility as a synthetic intermediate. |

Chemistry

In organic chemistry, 1-oxo-1-phenylbutan-2-yl acetate serves as an important intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions .

Medicine

The compound is being explored for its therapeutic properties, particularly in metabolic disorders. Its ability to act on enzyme systems makes it a candidate for drug development aimed at treating conditions like diabetes .

Industry

Beyond research applications, it is utilized in producing fragrances and specialty chemicals due to its pleasant aroma and reactivity profile .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Oxo-1-phenylbutan-2-yl acetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via acetylation of 1-oxo-1-phenylbutan-2-ol using acetic anhydride in the presence of a base catalyst (e.g., pyridine). Reaction optimization should focus on stoichiometric ratios (e.g., 1:1.2 substrate-to-acetic anhydride) and temperature control (60–80°C) to minimize side reactions like hydrolysis . Yield improvements (up to 85–98%) are achievable through inert atmosphere conditions and stepwise purification using flash chromatography .

Q. How can researchers validate the purity and structural integrity of 1-Oxo-1-phenylbutan-2-yl acetate post-synthesis?

- Methodological Answer : Analytical techniques include:

- NMR Spectroscopy : Confirm ester linkage via characteristic peaks (e.g., δ 2.1 ppm for acetate methyl protons, δ 4.5–5.0 ppm for the α-proton adjacent to the ketone) .

- HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .

- FT-IR : Verify carbonyl stretches (C=O at ~1740 cm⁻¹ for acetate and ~1700 cm⁻¹ for ketone) .

Q. What safety protocols are critical for handling 1-Oxo-1-phenylbutan-2-yl acetate in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation .

- Store in airtight containers under nitrogen to prevent hydrolysis or oxidation .

- Dispose of waste via approved organic solvent protocols, avoiding aqueous drains due to environmental toxicity .

Advanced Research Questions

Q. How does the electronic environment of the phenyl group influence the reactivity of 1-Oxo-1-phenylbutan-2-yl acetate in nucleophilic acyl substitution reactions?

- Methodological Answer : Electron-withdrawing substituents on the phenyl ring (e.g., -NO₂) increase electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. Kinetic studies using Hammett plots (σ values) and DFT calculations (e.g., Mulliken charges) can quantify this effect. Experimental validation via competition reactions with varying substituents is recommended .

Q. What mechanistic insights explain the compound’s stability under acidic vs. alkaline conditions?

- Methodological Answer : Under acidic conditions, protonation of the ketone oxygen destabilizes the acetate ester, leading to hydrolysis. In alkaline media, hydroxide ions directly attack the ester carbonyl. Stability studies using pH-controlled degradation assays (monitored by HPLC) and Arrhenius analysis can determine activation energies for each pathway .

Q. How can researchers design experiments to resolve contradictory data on the compound’s solubility in polar aprotic solvents?

- Methodological Answer :

- Controlled Solubility Trials : Measure solubility in DMSO, DMF, and THF using gravimetric analysis (saturation concentration at 25°C).

- Molecular Dynamics Simulations : Model solvent-solute interactions (e.g., dipole moments, hydrogen-bonding propensity) to explain discrepancies .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., methyl benzoylformate) to identify outlier data .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing variability in synthetic yields across multiple batches?

- Methodological Answer :

- Apply ANOVA to identify significant factors (e.g., catalyst type, temperature).

- Use Design of Experiments (DoE) software (e.g., JMP, Minitab) to optimize reaction parameters and reduce batch-to-batch variability .

Q. How should researchers address conflicting spectroscopic data (e.g., NMR splitting patterns) for 1-Oxo-1-phenylbutan-2-yl acetate?

- Methodological Answer :

- Re-examine sample preparation (e.g., deuterated solvent purity, concentration effects).

- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Validate with alternative techniques like X-ray crystallography if crystalline derivatives are obtainable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.